

biochemical potency comparison of KRAS G12C inhibitor 42

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Compound Focus: KRAS G12C inhibitor 42

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Biochemical Potency of Selected KRAS G12C Inhibitors

Inhibitor Name (Code)	Reported IC ₅₀ (Biochemical Assay)	Reported IC ₅₀ (Cellular Assay)	Key Characteristics & Selectivity Notes
Glecirasib (JAB-21822) [1]	Not explicitly stated	~3.2 nM (in KRAS G12C mutant cells)	High selectivity over WT KRAS, HRAS, and NRAS. Also inhibits HRAS G12C, NRAS G12C, and some double mutants resistant to adagrasib [1].
Divarasib (GDC-6036) [2]	High affinity (sub-nanomolar Kd)	--	Susceptible to resistance from H95D/Q/R mutations. Active against other RAS isoforms with G12C mutation [2].
LY3537982 (Olomorasib) [2]	High affinity (sub-nanomolar Kd)	--	Less susceptible to H95 mutations vs. Divarasib. Susceptible to Y96C mutation. Maintains high activity against other RAS isoforms with G12C mutation [2].
Adagrasib (MRTX849) [3]	--	--	Early clinical-stage inhibitor; specific IC ₅₀ values not listed in results.

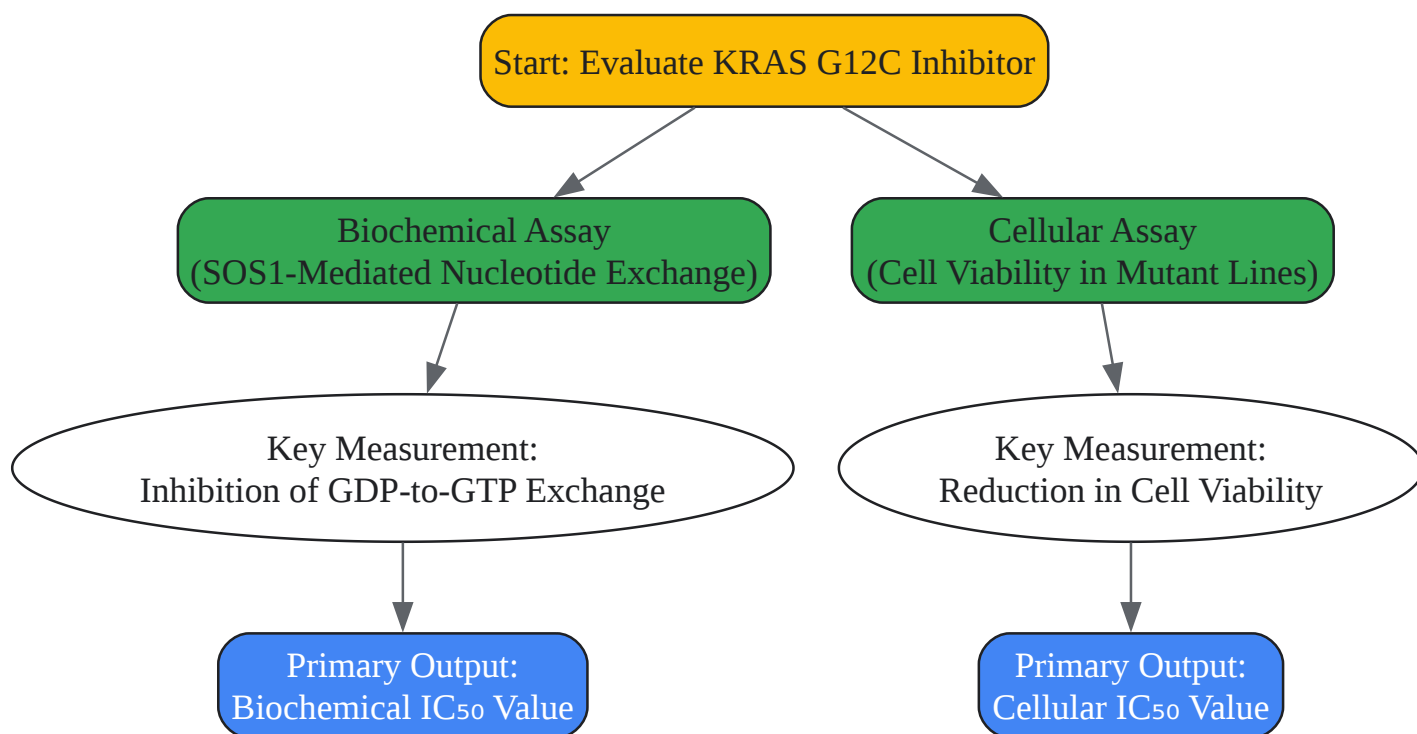
Inhibitor Name (Code)	Reported IC ₅₀ (Biochemical Assay)	Reported IC ₅₀ (Cellular Assay)	Key Characteristics & Selectivity Notes
Sotorasib (AMG-510) [4]	--	--	First FDA-approved inhibitor; specific IC ₅₀ values not listed in results.
ARS-1620 [4]	--	--	Pioneering tool compound; demonstrated in vivo efficacy [4].

Overview of Key Experimental Protocols

The biochemical and cellular data for these inhibitors are typically generated through standardized assays that evaluate the compound's ability to disrupt KRAS function [1].

- SOS1-Mediated Nucleotide Exchange Assay (Biochemical Inhibition):** This assay measures the inhibitor's ability to prevent the activation of KRAS G12C. Purified, GDP-loaded KRAS G12C protein is incubated with the inhibitor. The reaction is initiated by adding SOS1 (a Guanine Exchange Factor or GEF) and a fluorescently-labeled GTP analog. The inhibitor's efficacy is calculated as the concentration that reduces the fluorescent signal by 50% (IC₅₀), indicating successful blockade of GDP-to-GTP exchange [1].
- Cell Viability Assay (Cellular Potency):** This test measures the inhibitor's ability to kill cancer cells harboring the KRAS G12C mutation. KRAS G12C mutant cell lines are treated with a range of inhibitor concentrations for a set period, often 72-96 hours. Cell viability is then measured using reagents like CellTiter-Glo, and the IC₅₀ value is calculated as the concentration that reduces cell viability by 50% [1].

The diagram below illustrates the logical workflow and key measurements of these core experiments.



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How to Locate Data for "Inhibitor 42"

To find the specific data you need for "**KRAS G12C inhibitor 42**," I suggest the following steps:

- **Verify the Compound Identifier:** Confirm the exact name or code. It might be an internal compound code from a specific pharmaceutical company or academic institution, which would not be covered in general literature reviews.
- **Search Scientific Databases:** Conduct a targeted search on platforms like **PubMed** and **Google Scholar** using the full compound name as the key phrase.
- **Check Patent Literature:** Many early-stage inhibitors are first disclosed in patent applications. Searching the USPTO or Google Patents databases may yield detailed biochemical data.

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References

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